Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate

Catalog No.
S14193372
CAS No.
M.F
C14H14Cl2FNO3
M. Wt
334.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethyl...

Product Name

Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate

IUPAC Name

ethyl (E)-2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)prop-2-enoate

Molecular Formula

C14H14Cl2FNO3

Molecular Weight

334.2 g/mol

InChI

InChI=1S/C14H14Cl2FNO3/c1-4-21-14(20)9(7-18(2)3)13(19)8-5-12(17)11(16)6-10(8)15/h5-7H,4H2,1-3H3/b9-7+

InChI Key

DJRMXRPIBLNZHF-VQHVLOKHSA-N

Canonical SMILES

CCOC(=O)C(=CN(C)C)C(=O)C1=CC(=C(C=C1Cl)Cl)F

Isomeric SMILES

CCOC(=O)/C(=C/N(C)C)/C(=O)C1=CC(=C(C=C1Cl)Cl)F

Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate is a chemical compound characterized by its complex structure, which includes a benzoyl moiety substituted with chlorine and fluorine atoms, along with a dimethylamino group attached to an acrylate backbone. This compound is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents.

The synthesis of ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate typically involves several key steps:

  • Formation of Benzoyl Chloride: The precursor, 2,4-dichloro-5-fluorobenzoic acid, is converted to its corresponding acid chloride using bis(trichloromethyl)carbonate under mild conditions. This reaction enhances the reactivity of the carboxylic acid group, facilitating subsequent reactions .
  • Acylation Reaction: The activated benzoyl chloride then reacts with ethyl 3-(dimethylamino)acrylate. This step is crucial as it forms the desired compound through an acylation process, typically carried out in a continuous flow system to optimize yield and efficiency .
  • Optimization Conditions: Reaction conditions such as temperature (ranging from 50°C to 100°C) and residence time are optimized to achieve high conversion rates (up to 84.8% under specific conditions) .

While specific biological activity data for ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate may be limited, compounds with similar structures often exhibit significant pharmacological properties. The presence of the dimethylamino group can enhance lipophilicity and biological activity, making it a candidate for further investigation in drug development.

The synthesis methods for this compound have evolved significantly. The continuous flow process is highlighted for its efficiency and safety compared to traditional batch processes. This method minimizes raw material consumption and reduces reaction times while maintaining high yields .

Key Steps in Synthesis:

  • Preparation of Benzoyl Chloride: Using bis(trichloromethyl)carbonate.
  • Reaction with Ethyl 3-(dimethylamino)acrylate: Conducted under controlled temperatures and times.

Several compounds exhibit structural similarities to ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate. These include:

  • Methyl 3-dimethylamino-2-(2,4-dichloro-5-fluorobenzoyl)acrylate: Similar structure but with a methyl group instead of an ethyl group.
  • Ethyl 3-dimethylamino-2-benzoylacrylate: Lacks halogen substitutions but shares the dimethylamino acrylate structure.
  • Ethyl 3-amino-2-(2,4-dichlorobenzoyl)acrylate: Similar benzoyl structure but differs in the amino substituent.

Uniqueness

Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate is unique due to:

  • The combination of halogenated benzoyl and dimethylamino groups.
  • Its potential for high biological activity owing to its structural features.
  • The efficient synthesis method that enhances yield and safety.

Catalytic Systems for Transesterification Reactions in Acrylate Derivative Synthesis

Transesterification serves as a cornerstone for synthesizing acrylate derivatives, enabling precise control over ester group substitution. Recent advances highlight the efficacy of sterically hindered phenoxide catalysts, such as sodium 2,6-di-tert-butyl-4-methylphenoxide (NaOAr) and magnesium bis(2,6-di-tert-butyl-4-methylphenoxide) (Mg(OAr)₂), which achieve >90% yields in methyl acrylate transesterification with primary/secondary alcohols at ambient temperatures. These catalysts suppress competing Michael addition reactions by stabilizing monomeric active species through bulky substituents, as demonstrated by density functional theory (DFT) calculations.

Dialkyl tin oxides, such as dibutyltin oxide (DBTO), offer complementary catalytic activity for bulkier alcohol substrates. Patent data reveal that DBTO-based systems achieve 98% conversion in ethyl acrylate transesterification at 0.2–0.8 MPa CO pressure and 45–50°C. Titanium-based catalysts, including tetraisopropyl orthotitanate, further expand substrate scope to amino alcohols, as evidenced by the synthesis of dimethylaminoethyl acrylate (DMAEA) with >95% yield.

Table 1: Comparative Performance of Transesterification Catalysts

CatalystSubstrateTemperature (°C)Yield (%)Reference
NaOArPrimary alcohols2592–98
Mg(OAr)₂Secondary alcohols2589–94
Dibutyltin oxide (DBTO)Ethyl acrylate45–5098
Tetraisopropyl titanate2-Dimethylaminoethanol8095

Mechanistic Insights into Lewis Acid-Mediated Friedel-Crafts Acylations

The Friedel-Crafts acylation of 2,4-dichloro-5-fluorobenzoyl chloride with dimethylaminoacrylate intermediates relies on Lewis acids to activate electrophilic species. Titanium(IV) alkoxides, such as titanium tetraisopropoxide (TTIP), facilitate acylation by coordinating to the carbonyl oxygen of benzoyl chloride, thereby polarizing the C=O bond and enhancing electrophilicity. Computational studies suggest a stepwise mechanism:

  • Coordination: TTIP binds to benzoyl chloride, forming a Ti–O acyl complex.
  • Nucleophilic attack: The acrylate’s α-carbon attacks the activated acyl carbon.
  • Proton transfer: A base abstracts the β-hydrogen, regenerating the catalyst.

This mechanism avoids carbocation formation, minimizing side reactions like oligomerization. Kinetic studies reveal that TTIP-mediated reactions exhibit a turnover frequency (TOF) of 12 h⁻¹ in dichloromethane at 25°C, outperforming traditional AlCl₃ catalysts (TOF = 8 h⁻¹).

Solvent Selection Criteria for High-Yield Benzoyl Chloride Intermediate Formation

Solvent polarity and coordination capacity critically influence benzoyl chloride stability and reactivity. Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) stabilize Ti–acyl intermediates, achieving 85–90% conversion in Friedel-Crafts acylations. Conversely, low-polarity solvents (e.g., toluene) reduce intermediate solubility, limiting yields to <60%.

Azeotropic distillation techniques enhance transesterification efficiency by removing volatile alcohols. For example, ethyl acrylate–ethanol azeotropes (boiling point: 77.5°C) enable continuous ethanol removal, shifting equilibrium toward product formation.

Table 2: Solvent Effects on Benzoyl Chloride Reactivity

SolventDielectric ConstantConversion (%)Reference
Dichloromethane (DCM)8.9392
N,N-Dimethylformamide36.788
Tetrahydrofuran (THF)7.5278
Toluene2.3858

XLogP3

3.8

Hydrogen Bond Acceptor Count

5

Exact Mass

333.0334769 g/mol

Monoisotopic Mass

333.0334769 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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